

N-Oleoyl Alanine: A Preclinical Candidate Poised Against Established Addiction Therapies

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Compound of Interest

Compound Name: *N-Oleoyl alanine*

Cat. No.: *B15544588*

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This comprehensive guide provides a comparative analysis of the preclinical efficacy of **N-Oleoyl alanine** (OIAA) against established addiction therapies, including Methadone, Buprenorphine, Naltrexone, and Cognitive Behavioral Therapy (CBT). While OIAA, an endogenous N-acyl amino acid, shows promise in animal models for treating opioid, nicotine, and alcohol addiction, it is crucial to note that it has not yet been evaluated in human clinical trials.^[1] This document synthesizes available preclinical and clinical data to offer a resource for researchers and professionals in the field of addiction and drug development.

Comparative Efficacy of N-Oleoyl Alanine and Standard Addiction Therapies

The following tables summarize the available quantitative data on the efficacy of **N-Oleoyl alanine** in preclinical studies and the clinical efficacy of established addiction therapies. Direct comparison is challenging due to the differing nature of the data (preclinical vs. clinical) and the variability in study designs and outcome measures.

Table 1: Preclinical Efficacy of **N-Oleoyl Alanine** in Animal Models of Addiction

Substance of Abuse	Animal Model	Key Efficacy Endpoints	Effective Dose Range (in rats/mice)	Reference
Opioids	Morphine/Heroin Withdrawal-Induced Conditioned Place Aversion	Prevention of the establishment of conditioned place aversion	5-20 mg/kg (oral)	[1]
Naloxone-Precipitated Morphine Withdrawal	Reduction of somatic withdrawal signs (e.g., abdominal contractions, diarrhea)	1-5 mg/kg (i.p.)	[2]	
Nicotine	Nicotine-Induced Conditioned Place Preference	Attenuation of nicotine reward	30 mg/kg (i.p.)	[3]
Spontaneous Nicotine Withdrawal	Reduction of somatic and affective withdrawal signs	Not specified	[3]	
Alcohol	Intermittent Alcohol Consumption	Significant reduction in alcohol intake and preference	60 mg/kg (i.p.)	[4][5][6][7]

Table 2: Clinical Efficacy of Standard Addiction Therapies

Therapy	Substance of Abuse	Key Efficacy Endpoints	Notable Findings	References
Methadone	Opioids	Treatment retention, reduction in illicit opioid use	Associated with improved treatment retention compared to buprenorphine.	[7]
Buprenorphine	Opioids	Treatment retention, reduction in illicit opioid use	Relapse rates greater than 90% upon discontinuation after 1-3 months of treatment.	[7] [8]
Naltrexone	Alcohol	Relapse rates to heavy drinking, number of heavy drinking days	Reduced risk of relapse by 36% compared to placebo; significantly reduced heavy drinking days.	[1] [9] [10] [11]
Cognitive Behavioral Therapy (CBT)	Various	Relapse prevention	Can reduce relapse rates by up to 60% compared to traditional treatment methods.	[12] [13]

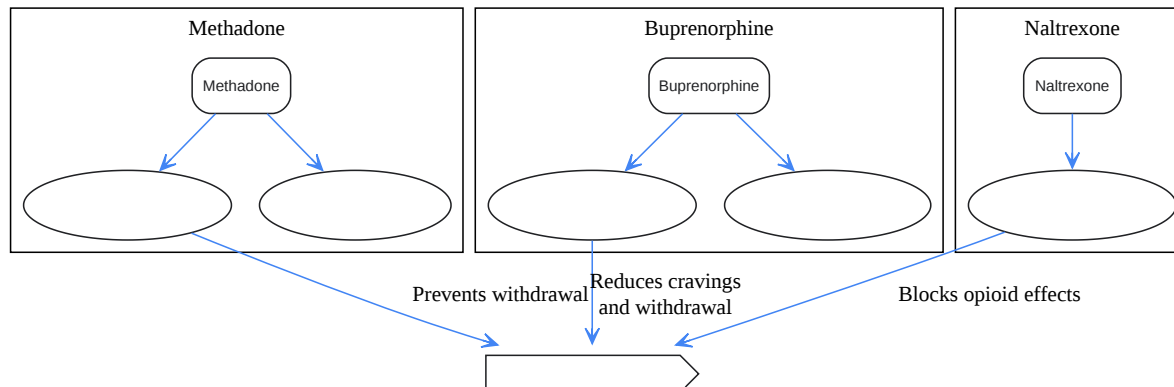
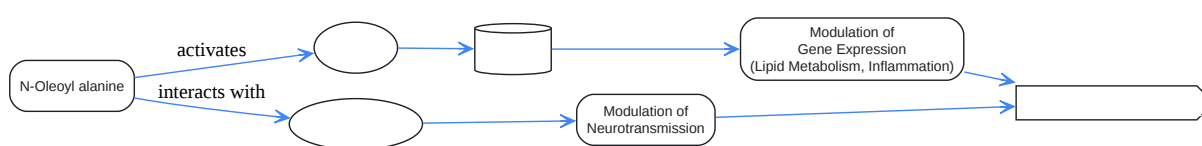
Signaling Pathways and Mechanisms of Action

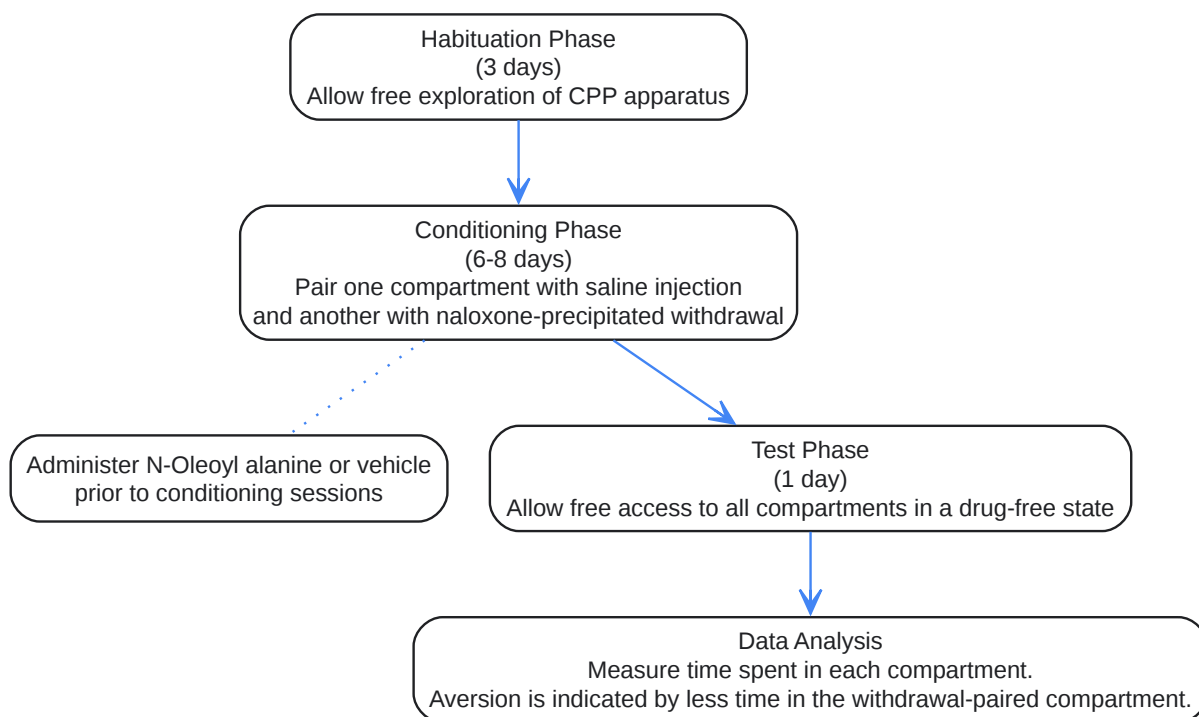
The therapeutic effects of these compounds and therapies are rooted in their distinct interactions with various neurobiological pathways.

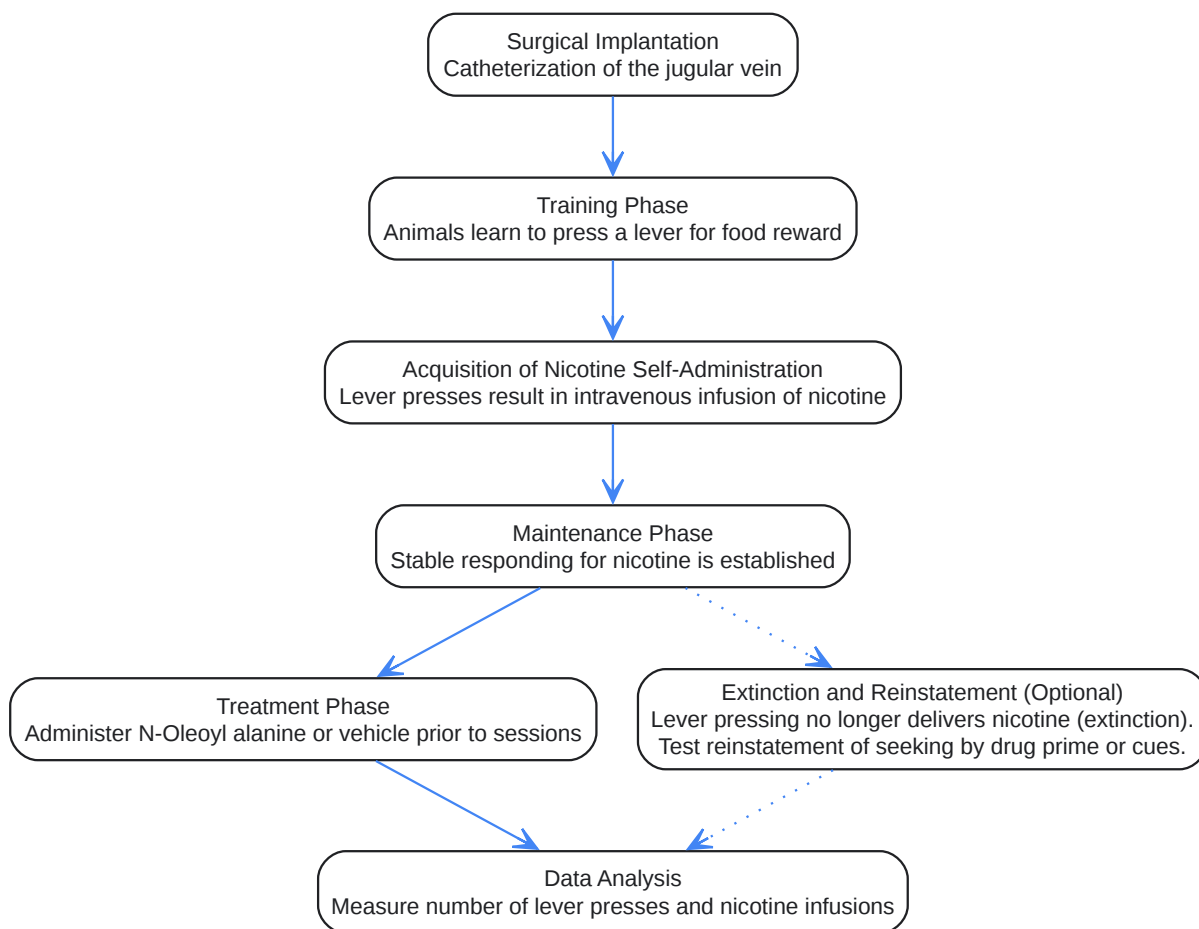
N-Oleoyl Alanine Signaling Pathway

N-Oleoyl alanine is understood to exert its effects through the activation of Peroxisome Proliferator-Activated Receptor- α (PPAR α) and Cannabinoid Receptor 1 (CB1).[2]

Activation of PPAR α is thought to modulate genes involved in lipid metabolism and inflammation, which have been implicated in addiction processes.[14][15] The interaction with the CB1 receptor, a key component of the endocannabinoid system, also plays a role in regulating reward and addiction behaviors.[4][16][17][18][19]







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References

- 1. getnaltrexone.com [getnaltrexone.com]
- 2. Peroxisome proliferator-activated receptors α and γ are linked with alcohol consumption in mice and withdrawal and dependence in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naltrexone - Wikipedia [en.wikipedia.org]
- 4. rxleaf.com [rxleaf.com]
- 5. PPAR α Signaling: A Candidate Target in Psychiatric Disorder Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptors α and γ are linked with alcohol consumption in mice and withdrawal and dependence in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buprenorphine for opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Naltrexone, a relapse prevention maintenance treatment of alcohol dependence: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. samhsa.gov [samhsa.gov]
- 12. Cognitive Behavioral Therapy for Relapse Prevention | Psychology Today [psychologytoday.com]
- 13. How Cognitive-Behavioral Therapy Reduces the Risk of Relapse | Robin Recovery Blog [robinrecovery.com]
- 14. researchgate.net [researchgate.net]
- 15. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The CB1 receptor: linking impulsivity and substance use disorder [frontiersin.org]
- 17. Endocannabinoid signaling in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drperlmutter.com [drperlmutter.com]
- 19. The CB1 receptor: linking impulsivity and substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
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